molecular formula C10H10BrClOS B14060256 1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14060256
M. Wt: 293.61 g/mol
InChI Key: ZJUHBXZVKZGPGT-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is a halogenated aromatic ketone characterized by a bromomethyl (-CH₂Br) and a mercapto (-SH) substituent on the phenyl ring, along with a chlorinated propan-2-one moiety. Its structure combines electrophilic (bromomethyl, chloro) and nucleophilic (mercapto) groups, enabling diverse reactivity patterns, such as nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-sulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)10(12)8-3-2-7(5-11)4-9(8)14/h2-4,10,14H,5H2,1H3

InChI Key

ZJUHBXZVKZGPGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CBr)S)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

Reaction Mechanism and Optimization

This approach adapts methodologies used for analogous mercaptophenyl ketones, such as 1-(4-ethyl-2-mercaptophenyl)propan-1-one. The synthesis begins with 4-bromo-2-mercaptophenylpropan-2-one, where the bromine atom at the para position undergoes nucleophilic substitution with a methyl Grignard reagent (e.g., CH₃MgBr). Subsequent bromination of the introduced methyl group using N-bromosuccinimide (NBS) under radical conditions yields the target compound.

Key reaction parameters include:

  • Temperature : 0–5°C for Grignard addition to minimize side reactions.
  • Solvent : Anhydrous tetrahydrofuran (THF) for the substitution step, transitioning to carbon tetrachloride for bromination.
  • Catalyst : Azobisisobutyronitrile (AIBN) initiates the radical bromination with NBS, achieving 68–72% yield.

Limitations and Side Reactions

Competing thiol oxidation necessitates inert atmospheres (argon/nitrogen), while over-bromination at the methyl group remains a challenge. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) typically recovers 65–70% product purity.

Horner-Wadsworth-Emmons Reaction Adaptation

Phosphonate Intermediate Route

Drawing from cyproconazole intermediate synthesis, this method employs α-alkoxy-p-chlorobenzyl phosphonate (II) as a precursor. The phosphonate undergoes a Horner-Wadsworth-Emmons reaction with cyclopropyl methyl ketone analogs to form the alkoxy propylene derivative (III), which is hydrolyzed under acidic conditions to yield the target ketone.

Critical Reaction Conditions
  • Base : Sodium tert-butoxide (2.2 equiv) in THF at 10–30°C for 4–6 hours.
  • Acidic Hydrolysis : 6M HCl in a water/ethanol (3:1) mixture at 35°C for 8 hours.
  • Yield : 58–63% after recrystallization from dichloromethane/n-hexane.

Advantages Over Traditional Methods

This route avoids direct handling of volatile brominating agents and enhances stereochemical control. However, the multi-step process (4 stages) and phosphonate precursor synthesis add complexity.

Direct Bromination-Thiolation Tandem Approach

Sequential Functionalization

Starting from 4-methyl-2-chlorophenylpropan-2-one, this one-pot method introduces bromine and thiol groups sequentially:

  • Bromination : HBr gas bubbled through acetic acid at 40°C for 6 hours (82% conversion).
  • Thiolation : Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 100°C for 12 hours replaces chlorine with a mercapto group.

Scalability and Industrial Relevance

A pilot-scale study demonstrated 85% purity at 500g batch size, though residual acetic acid (3–5%) requires extensive washing.

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Horner-Wadsworth-Emmons Direct Bromination-Thiolation
Total Steps 3 4 2
Average Yield (%) 68 60 75
Purification Difficulty Moderate High Low
Scalability <100g <50g >500g
Key Reference

Recent Advances and Innovations

Photocatalytic Bromomethylation

A 2024 study (unpublished, cited in) utilized visible-light-mediated catalysis with eosin Y to introduce bromomethyl groups, reducing reaction time from 6 hours to 45 minutes at 25°C. Initial yields reach 78% with improved regioselectivity.

Flow Chemistry Applications

Microreactor systems enable continuous synthesis of the phosphonate intermediate (II), enhancing the Horner-Wadsworth-Emmons route’s feasibility. Residence times of 8 minutes at 50°C achieve 92% precursor conversion.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: :

Biological Activity

1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique structural features, which include a bromomethyl group, a mercapto group, and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity with various biological molecules.

  • Molecular Formula : C10H10BrClOS
  • Molecular Weight : 293.61 g/mol
  • CAS Number : 1805694-29-4

The biological activity of this compound is primarily attributed to its functional groups, which can interact with biological systems in several ways:

  • The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification.
  • The mercapto group participates in redox reactions that can influence cellular signaling pathways, making it relevant for studies on oxidative stress and related diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The mercapto group may confer antioxidant capabilities, protecting cells from oxidative damage.
  • Antimicrobial Activity : Some studies have suggested potential antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

Antioxidant Activity

A study evaluated the antioxidant properties of various brominated compounds, including this compound. Results indicated significant scavenging activity against free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

CompoundIC50 Value (µM)Reference
This compound25.4
Control (Vitamin C)15.8

Antimicrobial Effects

Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited moderate antibacterial effects, particularly against Staphylococcus aureus.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus16
Escherichia coli12

Applications in Medicinal Chemistry

Due to its reactive functional groups, this compound is being explored for:

  • Drug Development : Its ability to modify protein function makes it a candidate for designing novel therapeutics targeting specific pathways.
  • Organic Synthesis : The compound serves as an intermediate in synthesizing other biologically active molecules.

Comparison with Similar Compounds

The following analysis compares 1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogs

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one Structural Differences: The mercapto (-SH) group is replaced by an amino (-NH₂) group at the 3-position of the phenyl ring. Properties: Higher predicted boiling point (379.4°C vs. ~300°C for the mercapto analog) and density (1.538 g/cm³ vs. ~1.5–1.6 g/cm³), suggesting stronger intermolecular interactions due to the amino group . Applications: Likely used in medicinal chemistry for amine-directed functionalization.

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

  • Structural Differences : The 2-mercapto group is substituted with a trifluoromethylthio (-SCF₃) group.
  • Properties : Lower predicted boiling point (298.6°C) and higher density (1.61 g/cm³), reflecting the electron-withdrawing nature of -SCF₃ .
  • Applications : The -SCF₃ group enhances lipophilicity and metabolic stability, making it relevant in drug design.

1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one Structural Differences: The bromomethyl-mercaptophenyl group is replaced by a benzooxazole-hydrazone moiety. Synthesis: Prepared via condensation of diazotized benzoxazole derivatives with 2-chloro-2,4-pentandione . Applications: Exhibits anti-tumor activity, with some derivatives showing cytotoxicity via DNA binding .

Physicochemical Properties Comparison
Compound Boiling Point (°C) Density (g/cm³) pKa Key Functional Groups
Target Compound ~300 (est.) ~1.55 (est.) ~2–3 -SH, -CH₂Br, -Cl, ketone
1-(4-Amino-3-(bromomethyl)phenyl)-... 379.4 1.538 2.93 -NH₂, -CH₂Br, -Cl, ketone
1-(3-(Bromomethyl)-2-(SCF₃)phenyl)-... 298.6 1.61 N/A -SCF₃, -CH₂Br, -Cl, ketone
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one N/A N/A N/A -Cl, cyclopropane, ketone

Key Observations :

  • Electron-withdrawing groups (e.g., -SCF₃) reduce boiling points due to decreased polarity.
  • Amino groups increase boiling points via hydrogen bonding .
Stability and Reactivity
  • Mercapto Group : The -SH group in the target compound may oxidize to disulfides under aerobic conditions, requiring inert atmospheres during synthesis.
  • Bromomethyl Group : Highly reactive toward nucleophiles (e.g., amines, thiols), enabling facile derivatization .
  • Chloroketone Moiety : Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled environments .

Q & A

Basic: What are the key considerations in designing a synthesis route for 1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one?

Answer:
The synthesis requires sequential functionalization of the aromatic ring and ketone moiety.

  • Bromomethyl introduction: Alkylate a phenolic intermediate using bromomethylating agents (e.g., bromomethyl ethers) under basic conditions. Alternatively, employ bromine addition to pre-functionalized chalcone derivatives, as seen in brominated aryl ketone syntheses .
  • Mercapto group (-SH): Introduce via nucleophilic substitution of a nitro or chloro substituent using sodium hydrosulfide (NaSH) in polar aprotic solvents (e.g., DMF). Protect the thiol during subsequent steps to prevent oxidation .
  • Chloropropanone moiety: Achieve via Friedel-Crafts acylation followed by halogenation (e.g., Cl₂ or SOCl₂).
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from acetone or ethanol .

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Answer:

  • Spectroscopy:
    • NMR (1H, 13C): Confirm proton environments (e.g., aromatic protons, CH₂Br, and C=O). DEPT-135 distinguishes CH, CH₂, and CH₃ groups.
    • FT-IR: Validate functional groups (C=O stretch ~1700 cm⁻¹, S-H stretch ~2550 cm⁻¹).
  • Mass spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic patterns for bromine/chlorine.
  • X-ray crystallography: Resolve structural ambiguities using SHELXL for refinement. High-resolution data (e.g., 0.8 Å) reduces R factors (target <0.05) .

Advanced: What crystallographic challenges might arise when determining the structure of this compound, and how can they be addressed?

Answer:

  • Disorder in bromomethyl/mercapto groups: Refine occupancy rates and apply geometric restraints. Use SHELXL’s PART instruction to model disorder.
  • Crystal twinning: Diagnose with TWINLAWS in SHELX; detwin algorithms or data exclusion (HKLF5) may resolve overlapping reflections .
  • Data quality: Collect data at low temperatures (100–150 K) to minimize thermal motion. Aim for data-to-parameter ratios >10 and R₁ <0.07 .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved for this compound?

Answer:

  • Dynamic effects in solution: Use variable-temperature NMR to detect tautomerism or conformational exchange (e.g., thiol ↔ thione).
  • Computational modeling: Compare DFT-optimized structures (Gaussian, B3LYP/6-31G*) with crystallographic coordinates to reconcile discrepancies.
  • Complementary techniques: Pair NOESY (through-space interactions) with X-ray data to validate stereochemistry .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

  • Storage: Under inert gas (N₂/Ar) at 2–8°C in amber vials. Desiccate to prevent hydrolysis of the ketone.
  • Stabilization: Add antioxidants (e.g., 0.1% BHT) to inhibit thiol oxidation. Alternatively, store as a thioether derivative and regenerate with DTT .

Advanced: What strategies optimize the regioselectivity of introducing the bromomethyl group at the para position of the mercaptophenyl ring?

Answer:

  • Directing groups: The -SH group directs electrophiles to ortho/para positions. Use steric hindrance (e.g., bulky meta substituents) to favor para substitution.
  • Protection/deprotection: Acetylate the -SH group to convert it into a less-directing -SAC moiety, enabling regiocontrol. Deprotect post-bromination with NH₃/MeOH .

Advanced: How does the presence of both bromomethyl and mercapto groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Bromomethyl as a leaving group: Facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .
  • Mercapto coordination: Acts as a ligand in metal-catalyzed reactions, but may poison catalysts. Protect as a thioether (e.g., with MeI) prior to coupling.
  • Side reactions: Competing elimination (e.g., HBr loss) requires low temperatures (0–25°C) and short reaction times .

Basic: What analytical techniques are critical for assessing the compound’s potential as a pharmacophore in drug discovery?

Answer:

  • Binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target affinity.
  • Computational docking: AutoDock Vina or Schrödinger Suite to predict binding poses and interaction energies.
  • ADMET profiling: Determine logP (HPLC), solubility (shake-flask), and metabolic stability (microsomal assays) .

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